Ruthenium Red tetrahydrate, pure

Mitochondrial calcium uniporter MCU inhibitor pharmacology Ruthenium Red purity

Ruthenium Red tetrahydrate, pure (CAS 12790-48-6), is the well-defined tetrahydrate form of ammoniated ruthenium oxychloride — a trinuclear, oxo-bridged polycationic ruthenium ammine complex with the linear formula [(NH₃)₅RuORu(NH₃)₄ORu(NH₃)₅]Cl₆·4H₂O and a molecular weight of 858.35 g/mol. This inorganic dye functions both as a biological stain for aldehyde-fixed acidic mucopolysaccharides and as a pharmacological inhibitor of multiple calcium-permeable ion channels, including the mitochondrial calcium uniporter (MCU), ryanodine receptors (RyR), and TRPV/TRPA family channels.

Molecular Formula Cl6H36N14O6Ru3-14
Molecular Weight 844.3 g/mol
CAS No. 12790-48-6
Cat. No. B076757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium Red tetrahydrate, pure
CAS12790-48-6
Molecular FormulaCl6H36N14O6Ru3-14
Molecular Weight844.3 g/mol
Structural Identifiers
SMILES[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.O.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru+5].[Ru+5]
InChIInChI=1S/6ClH.14H2N.4H2O.2O.3Ru/h6*1H;18*1H2;;;;;/q;;;;;;14*-1;;;;;2*-2;;2*+5/p-6
InChIKeyIMVKVBRYNZXYAP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium Red Tetrahydrate Pure (CAS 12790-48-6) — Compound Identity and Specification Baseline for Scientific Procurement


Ruthenium Red tetrahydrate, pure (CAS 12790-48-6), is the well-defined tetrahydrate form of ammoniated ruthenium oxychloride — a trinuclear, oxo-bridged polycationic ruthenium ammine complex with the linear formula [(NH₃)₅RuORu(NH₃)₄ORu(NH₃)₅]Cl₆·4H₂O and a molecular weight of 858.35 g/mol . This inorganic dye functions both as a biological stain for aldehyde-fixed acidic mucopolysaccharides and as a pharmacological inhibitor of multiple calcium-permeable ion channels, including the mitochondrial calcium uniporter (MCU), ryanodine receptors (RyR), and TRPV/TRPA family channels [1]. The 'pure' designation corresponds to a precisely controlled specification profile: ruthenium assay of 34.6–36.1% (Ru basis), UV lambda max at 530–536 nm, and a molar extinction coefficient ≥8000 L/(mole·cm) measured at lambda max in aqueous solution at 0.02 g/L . Critically, this compound carries CAS 12790-48-6, explicitly denoting the tetrahydrate stoichiometry, as distinct from the more generic technical-grade Ruthenium Red registered under CAS 11103-72-3.

Why Generic Ruthenium Red Cannot Substitute for Ruthenium Red Tetrahydrate Pure (CAS 12790-48-6) in Reproducible Research


The term 'Ruthenium Red' encompasses a heterogeneous family of commercial preparations whose effective inhibitor content, impurity profile, and hydration state vary dramatically between suppliers and grades. The foundational discovery that the principal MCU-inhibitory activity of commercial Ruthenium Red originates not from the trinuclear RR molecule itself but from a colorless binuclear impurity — later isolated and designated Ru360 — fundamentally undermines the assumption of interchangeability among RR preparations [1]. Commercial Ruthenium Red has been shown to be less than 20% pure in some cases, and crude material exhibits 7- to 10-fold greater MCU inhibitory potency than highly purified RR on an actual concentration basis [1][2]. Consequently, when a researcher selects 'Ruthenium Red tetrahydrate, pure' with defined specifications (CAS 12790-48-6), they are selecting a product whose purity, extinction coefficient, and hydration stoichiometry are explicitly bounded — enabling reproducible concentration calculations and inter-laboratory consistency that generic or technical-grade material (e.g., CAS 11103-72-3) cannot guarantee.

Quantitative Differentiation Evidence for Ruthenium Red Tetrahydrate Pure — Head-to-Head and Cross-Study Comparator Data


MCU Inhibition: Crude vs. Highly Purified Ruthenium Red — 7- to 10-Fold Potency Differential When Purity Is Uncontrolled

In the definitive head-to-head study by Broekemeier et al. (1994), crude commercial Ruthenium Red was directly compared against highly purified (three-times recrystallized) Ruthenium Red for inhibition of the mitochondrial Ca²⁺ uniporter. Crude RR was 7- to 10-fold more potent than the highly purified material when tested against reverse uniport activity in uncoupled mitochondria, on an actual RR concentration basis [1]. The same relative potency ratio was observed against forward uniport (coupled mitochondria); however, the I₅₀ values were 10-fold lower for both crude and purified preparations in the forward direction [1]. This establishes that the 'pure' grade, by virtue of what it lacks (the Ru360 impurity), is quantitatively and directionally distinct from crude commercial material — a critical consideration for researchers who must control for inhibitor identity in MCU studies. For reference, the Ru360 component itself (the binuclear impurity) inhibits Ca²⁺-stimulated respiration with an I₅₀ of 3.5 pmol/mg protein, compared with 60 pmol/mg for unfractionated Ruthenium Red, a ~17-fold difference [2].

Mitochondrial calcium uniporter MCU inhibitor pharmacology Ruthenium Red purity

MCU Inhibitor Selectivity: Ru360 (Ki = 9.89 nM) vs. Ruthenium Red — The Binuclear Impurity Is the True High-Affinity Ligand

Zazueta et al. (1999) directly compared Ruthenium Red with the isolated binuclear complex Ru360 and a synthesized analog (Rrphen) for inhibition of mitochondrial calcium uptake. Ru360 exhibited noncompetitive inhibition with a Ki of 9.89 nM and demonstrated 6.2 pmol specific binding sites per mg of mitochondrial protein [1]. Ruthenium Red and Ru360 were found to be mutually exclusive inhibitors, indicating they compete for the same binding site on the MCU [1]. Critically, Ying et al. (1991) had earlier established that the dinuclear Ru360 complex inhibits Ca²⁺-stimulated respiration with an I₅₀ of 3.5 pmol/mg protein versus 60 pmol/mg for Ruthenium Red — an approximately 17-fold potency advantage for the binuclear species [2]. Furthermore, Ru265, a more recently developed inhibitor, is more potent than both Ru360 and RuRed in inhibiting mitochondrial Ca²⁺ transport in permeabilized T. cruzi cells [3]. These data frame Ruthenium Red tetrahydrate, pure as the appropriate choice when the researcher requires the trinuclear parent compound as a baseline comparator or when the polypharmacology of RR (vs. the higher selectivity of Ru360 for MCU) is experimentally advantageous.

Mitochondrial calcium uniporter Ru360 MCU selective pharmacology

Electron Microscopy Glycocalyx Staining: Ruthenium Red Thread-Like vs. Alcian Blue Cloud-Like Morphology — Distinct Ultrastructural Signatures

A systematic 2024 head-to-head comparison of cytochemical staining agents for visualization of the murine alveolar epithelial glycocalyx by transmission electron microscopy evaluated Ruthenium Red, Alcian Blue, and lanthanum nitrate under identical fixation and processing conditions [1]. Alcian Blue produced the strongest overall staining intensity and generated cloud-like ultrastructural patterns, whereas Ruthenium Red yielded distinctly thread-like structures decorating the glycocalyx [1]. Lanthanum nitrate failed to stain the alveolar epithelial glycocalyx entirely under the same conditions [1]. In an earlier comparative study of bacterial glycocalyx preservation across methanotroph and staphylococcal species, Ruthenium Red was more effective than glutaraldehyde/OsO₄ fixation alone but was generally less effective than the Ruthenium Red-lysine conjugate procedure; Alcian Blue showed species-dependent variability in staining quality [2]. This morphological differentiation is functionally significant: the thread-like pattern of RR staining reflects its selective binding to acidic mucopolysaccharide domains, providing complementary ultrastructural information that cannot be obtained with Alcian Blue alone.

Glycocalyx ultrastructure Transmission electron microscopy Cationic staining agents

Specification Differentiation: Ruthenium Red Tetrahydrate Pure (CAS 12790-48-6) vs. Technical Grade (CAS 11103-72-3) — Defined Hydration State and Extinction Coefficient

Ruthenium Red tetrahydrate, pure (CAS 12790-48-6) is distinguished from the more generic technical-grade Ruthenium Red (CAS 11103-72-3) by three specification parameters that are critical for reproducible experimental work. First, the CAS number 12790-48-6 explicitly encodes the tetrahydrate stoichiometry (4H₂O; formula weight 858.35 g/mol), whereas CAS 11103-72-3 designates the anhydrous or unspecified-hydration form (formula weight 786.35 g/mol), introducing a ~9% gravimetric difference in molar calculations [1]. Second, the 'pure' grade specifies a Ru assay of 34.6–36.1% — a tighter, more precisely bounded range than the technical-grade specification of 34–39% Ru (ICP basis) [1]. Third, and most critically for spectrophotometric quality control, the 'pure' tetrahydrate grade guarantees a molar extinction coefficient ≥8000 L/(mole·cm) at lambda max (530–536 nm, 0.02 g/L H₂O) ; by comparison, the Luft (1971) purification protocol demonstrated that single-recrystallized Ruthenium Red yields an extinction coefficient of ~67,400 and three-times-recrystallized material reaches ~85,900 at 533 nm — indicating that the ≥8000 specification establishes a validated minimum for the 'pure' grade that is substantially higher than uncharacterized technical material [2].

Ruthenium Red procurement specification CAS number differentiation Molar extinction coefficient

Ryanodine Receptor Inhibition: Ruthenium Red Kd ~20 nM — Nanomolar Potency at Intracellular Ca²⁺ Release Channels

Ruthenium Red is a potent inhibitor of intracellular calcium release through ryanodine receptor (RyR) channels, with a reported dissociation constant (Kd) of approximately 20 nM [1]. This nanomolar potency places RR among the most effective known pharmacological tools for blocking RyR-mediated Ca²⁺ release from sarcoplasmic and endoplasmic reticulum stores. In skeletal muscle sarcoplasmic reticulum vesicle preparations, RR has been demonstrated to completely block Ca²⁺ release channels with an IC₅₀ of 90 nM [2]. It should be noted that RR also inhibits the MCU (as detailed above) and multiple TRP channels — this inherent polypharmacology means that RR cannot be used as a selective RyR probe in intact cell systems, but its well-characterized, high-potency binding makes it valuable in reduced preparations where target identity can be isolated.

Ryanodine receptor Calcium-induced calcium release Sarcoplasmic reticulum

High-Confidence Application Scenarios for Ruthenium Red Tetrahydrate Pure (CAS 12790-48-6) Based on Quantitative Differentiation Evidence


Mitochondrial Calcium Uniporter Inhibition Studies Requiring Defined Purity Baseline for Reproducible Dose-Response

When studying MCU-dependent mitochondrial Ca²⁺ uptake, the selection of Ruthenium Red tetrahydrate, pure provides a well-defined inhibitor baseline in which the contribution of the Ru360 impurity is minimized by the ≥8000 extinction coefficient specification and narrow Ru assay range [1]. As demonstrated by Broekemeier et al. (1994), crude commercial RR can exhibit 7- to 10-fold greater apparent potency due to Ru360 contamination, and the forward vs. reverse uniport I₅₀ values differ by 10-fold depending on mitochondrial energetic state [1]. The defined tetrahydrate stoichiometry (FW 858.35) eliminates the ~9% molar calculation error that arises when using the anhydrous formula weight of technical-grade material (FW 786.35) . This grade is therefore indicated for any MCU study in which inhibitor concentration must be precisely controlled and reported — particularly in comparative pharmacology experiments where RR serves as the reference inhibitor against which Ru360 or Ru265 are benchmarked [2].

Ultrastructural Visualization of Glycocalyx Architecture Using Thread-Like Ruthenium Red Staining Pattern

Ruthenium Red tetrahydrate, pure is the reagent of choice when transmission electron microscopy studies require the distinctive thread-like glycocalyx staining pattern that complements the cloud-like morphology produced by Alcian Blue [3]. The 2024 systematic comparison of alveolar epithelial glycocalyx staining methods confirmed that RR produces this specific thread-like ultrastructural signature under aldehyde vascular perfusion fixation, whereas lanthanum nitrate fails to stain the structure entirely [3]. The defined extinction coefficient of the 'pure' grade supports quality control of staining solution concentration, reducing lot-to-lot variability in EM protocols. For bacterial glycocalyx studies, RR provides effective preservation superior to glutaraldehyde/OsO₄ alone, though researchers requiring maximal preservation should consider the RR-lysine conjugate [4].

Ryanodine Receptor and Intracellular Ca²⁺ Release Channel Pharmacology in Reduced Preparations

The nanomolar potency of Ruthenium Red at ryanodine receptors (Kd ~20 nM; IC₅₀ = 90 nM for skeletal SR Ca²⁺ channels) makes it a valuable pharmacological tool in isolated SR vesicle preparations and planar lipid bilayer recordings of RyR channels [5][6]. In these reduced systems, where confounding effects on MCU, TRP channels, and voltage-gated Ca²⁺ channels are eliminated by the experimental design, RR provides a well-characterized, high-affinity probe. The use of the 'pure' tetrahydrate grade ensures that the active inhibitor concentration is accurately calculated from the weighed mass — critical given the steep concentration-response relationship in the nanomolar range.

TRPV1/TRPA1 Channel Pharmacology Using a Defined Polycationic Pore Blocker

Ruthenium Red is a well-established blocker of capsaicin-activated TRPV1 channels (IC₅₀ = 14 nM) and TRPA1 channels (IC₅₀ = 1.5 μM for hTRPA1), functioning as a polycationic pore blocker [7]. In experimental designs where broad-spectrum TRP channel blockade is desired — as opposed to the selectivity offered by subunit-specific antagonists — RR provides a single-reagent solution. The defined purity of CAS 12790-48-6 is particularly relevant for TRPV1 studies, where the 14 nM IC₅₀ demands accurate concentration calculations; the ~9% molecular weight correction between anhydrous and tetrahydrate forms translates to a potentially significant shift in the apparent IC₅₀ if the wrong formula weight is used.

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